
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of urea and has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is not fully understood. However, it is known to interact with various enzymes and proteins, which can result in inhibition or activation of their activity. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to bind to DNA and RNA, which can result in changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of the nervous system. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have anti-tumor activity, which is likely due to its photosensitizing properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has several advantages for use in lab experiments. It is a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. It is also a photosensitizer, which makes it useful for the treatment of cancer. However, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-. One direction is to further investigate its mechanism of action, which could provide insights into its potential use as a therapeutic agent. Another direction is to explore its use as a fluorescent probe in new applications, such as the detection of specific proteins or nucleic acids. Additionally, future studies could investigate the use of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- in combination with other compounds for the treatment of cancer or other diseases.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future studies could explore new applications for Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- and investigate its potential use as a therapeutic agent.
Métodos De Síntesis
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium hydride in dimethylformamide. Another method involves the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium methoxide in methanol. Both methods yield high purity Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-.
Aplicaciones Científicas De Investigación
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a photosensitizer for the treatment of cancer. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been used as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Propiedades
Número CAS |
102434-23-1 |
|---|---|
Nombre del producto |
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- |
Fórmula molecular |
C15H17BrN2O2 |
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-(2-ethoxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-2-20-13-8-7-11-5-3-4-6-12(11)14(13)18-15(19)17-10-9-16/h3-8H,2,9-10H2,1H3,(H2,17,18,19) |
Clave InChI |
UHRBGPMASDLVQW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
Otros números CAS |
102434-23-1 |
Sinónimos |
1-(2-Bromoethyl)-3-(2-ethoxy-1-naphthyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



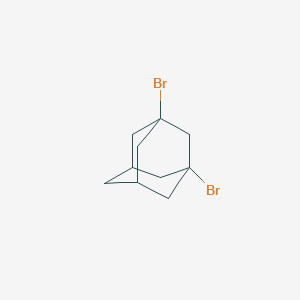
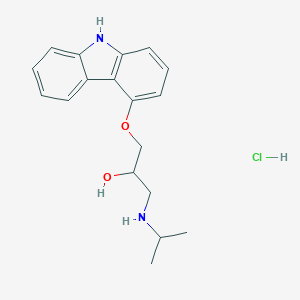
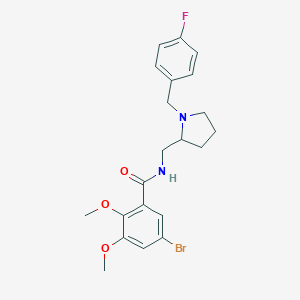
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
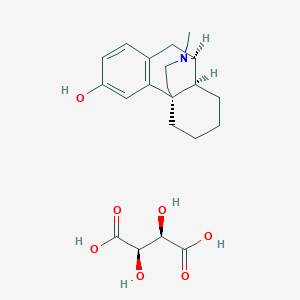

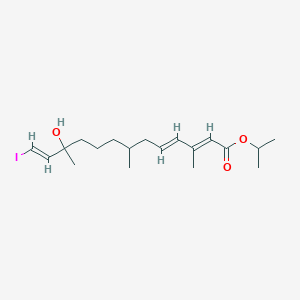


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
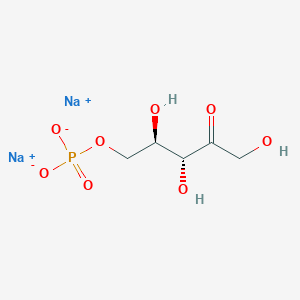


![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)